3-Bromo-4-methylphenylisothiocyanate CAS number
3-Bromo-4-methylphenylisothiocyanate CAS number
Comprehensive Technical Guide on 3-Bromo-4-methylphenylisothiocyanate (CAS 597545-14-7): Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry and bioconjugation, bifunctional synthons are critical for modular drug design. 3-Bromo-4-methylphenylisothiocyanate (CAS 597545-14-7) is a highly versatile, orthogonally reactive building block[1]. It features an electrophilic isothiocyanate group (-N=C=S) primed for nucleophilic addition, paired with an aryl bromide moiety capable of undergoing downstream transition-metal-catalyzed cross-coupling. This dual-reactivity profile makes it an invaluable tool for synthesizing complex active pharmaceutical ingredients (APIs), targeted protein degraders (PROTACs), and diagnostic bioconjugates[2].
This guide provides a rigorous, self-validating framework for the synthesis, handling, and application of 3-Bromo-4-methylphenylisothiocyanate, ensuring high-fidelity results in advanced research settings.
Physicochemical Profiling & Structural Causality
The reactivity of 3-Bromo-4-methylphenylisothiocyanate is dictated by the electronic push-pull dynamics of its substituents. The para-methyl group is weakly electron-donating via hyperconjugation, while the meta-bromo group exerts an electron-withdrawing inductive effect. This delicate electronic balance stabilizes the sp-hybridized electrophilic carbon of the isothiocyanate, preventing premature degradation while maintaining rapid kinetics when exposed to primary amines[3].
Table 1: Quantitative Physicochemical Profile
| Parameter | Value |
| Chemical Name | 3-Bromo-4-methylphenylisothiocyanate |
| IUPAC Nomenclature | 2-Bromo-4-isothiocyanato-1-methylbenzene[3] |
| CAS Registry Number | 597545-14-7[1] |
| Molecular Formula | C₈H₆BrNS[4] |
| Molecular Weight | 228.11 g/mol [5] |
| SMILES String | CC1=CC(N=C=S)=CC(Br)=C1[5] |
| Structural Class | Halogenated Aryl Isothiocyanate[2] |
Synthetic Methodologies: The Green Desulfurylation Approach
Historically, the synthesis of aryl isothiocyanates relied heavily on thiophosgene—a highly toxic, corrosive reagent requiring strict anhydrous conditions and specialized ventilation[6][7]. To mitigate these hazards, modern protocols utilize a one-pot dithiocarbamate formation followed by desulfurylation using di-tert-butyl dicarbonate (Boc₂O)[8].
Causality of Reagent Selection: Triethylamine (Et₃N) is used to deprotonate the starting aniline, driving the nucleophilic attack on carbon disulfide (CS₂) to form a dithiocarbamate salt. Boc₂O is then introduced as a mild desulfurylating agent. The thermodynamic driving force of this step is the generation of highly volatile byproducts (carbonyl sulfide, carbon dioxide, and tert-butanol), which pull the reaction equilibrium entirely to the right and eliminate the need for chromatographic purification[8].
Protocol 1: One-Pot Synthesis of 3-Bromo-4-methylphenylisothiocyanate
Self-Validating System: This protocol utilizes Thin-Layer Chromatography (TLC) as an internal checkpoint to prevent premature quenching.
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Amine Activation: Dissolve 3-bromo-4-methylaniline (1.0 eq) in a 1:1 mixture of absolute ethanol and dichloromethane (DCM). Add Et₃N (2.0 eq) and stir for 10 minutes at room temperature to ensure complete solvation and basicity.
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Dithiocarbamate Formation: Dropwise, add CS₂ (2.5 eq). The solution will transition to a pale yellow color, indicating the formation of the dithiocarbamate intermediate. Stir for 1 hour.
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Desulfurylation: Cool the reaction to 0°C. Add Boc₂O (1.1 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq)[8]. Allow the reaction to warm to room temperature.
-
Self-Validation Checkpoint: After 2 hours, run a TLC (Hexane:Ethyl Acetate 9:1). The reaction is complete when the polar aniline spot disappears, replaced by a highly non-polar isothiocyanate spot (high R_f value). Do not proceed to workup until the aniline is fully consumed.
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Workup & Isolation: Evaporate the volatile byproducts and solvent under reduced pressure. Dissolve the residue in DCM, wash with 0.1 M HCl (to remove residual DMAP/Et₃N), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate to yield the pure product.
Fig 1: One-pot synthesis of 3-Bromo-4-methylphenylisothiocyanate via dithiocarbamate intermediate.
Mechanistic Pathway & Bioconjugation Workflows
In drug development, 3-Bromo-4-methylphenylisothiocyanate is frequently used to append a cross-coupling-ready handle onto complex molecules via thiourea bond formation.
Causality of Experimental Design: N,N-Diisopropylethylamine (DIPEA) is selected as the base over Et₃N because its steric bulk prevents it from acting as a competing nucleophile against the highly electrophilic isothiocyanate carbon. Anhydrous N,N-Dimethylformamide (DMF) is used to fully solubilize both the hydrophobic isothiocyanate and polar peptide/API substrates.
Protocol 2: Thiourea Conjugation and Downstream Functionalization
Self-Validating System: Liquid Chromatography-Mass Spectrometry (LC-MS) validation ensures structural integrity before committing to expensive Palladium catalysts.
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Nucleophile Preparation: Dissolve the target primary amine (e.g., a lysine-containing peptide or API precursor, 1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to ensure the amine is fully deprotonated and reactive.
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Electrophilic Addition: Add 3-Bromo-4-methylphenylisothiocyanate (1.2 eq) to the solution. Stir at room temperature under an Argon atmosphere for 2–4 hours.
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Self-Validation Checkpoint: Sample 5 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Confirm the disappearance of the starting amine mass and the emergence of the exact[M+H]⁺ mass corresponding to the thiourea conjugate.
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Downstream Cross-Coupling: Once the thiourea is isolated, the intact aryl bromide can be subjected to Suzuki-Miyaura coupling. React the conjugate with a target boronic acid using Pd(dppf)Cl₂ and K₂CO₃ in a dioxane/water mixture at 80°C to yield the final elaborated API.
Fig 2: Dual-reactivity workflow: Thiourea bioconjugation followed by Pd-catalyzed cross-coupling.
Handling, Stability, and Storage Protocols
Isothiocyanates are inherently moisture-sensitive. Prolonged exposure to atmospheric water leads to slow hydrolysis, generating the corresponding amine, which subsequently reacts with unhydrolyzed isothiocyanate to form a symmetric, insoluble diaryl urea byproduct.
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Storage Protocol: Store 3-Bromo-4-methylphenylisothiocyanate at -20°C in a tightly sealed amber vial, backfilled with Argon, and placed inside a secondary desiccator.
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Pre-Use Validation: Before deploying aged batches in critical syntheses, validate integrity via Infrared (IR) Spectroscopy. A pristine batch will show a strong, broad -N=C=S stretching frequency at ~2100 cm⁻¹. The appearance of a sharp C=O stretch at ~1650 cm⁻¹ indicates urea formation (degradation), necessitating repurification via vacuum distillation or recrystallization.
References
- fluorochem.co.uk. "3-Bromo-4-methylphenylisothiocyanate (CAS 597545-14-7)".
- bldpharm.com. "1-Bromo-3-isothiocyanato-5-methylbenzene".
- benchchem.com. "3-Bromo-4-methylphenylisothiocyanate | 597545-14-7".
- prepchem.com. "Synthesis of 4-cyanophenyl isothiocyanate".
- chemrxiv.org. "Recent Advancement in Synthesis of Isothiocyanates".
- cbijournal.com. "Synthesis of Isothiocyanates: A Review".
- nextsds.com. "Benzene, 1-bromo-3-isocyano- (9CI) — Chemical Substance Information".
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3-Bromo-4-methylphenylisothiocyanate | 597545-14-7 | Benchchem [benchchem.com]
- 3. nextsds.com [nextsds.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1699356-78-9|1-Bromo-3-isothiocyanato-5-methylbenzene|BLD Pharm [bldpharm.com]
- 6. prepchem.com [prepchem.com]
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- 8. cbijournal.com [cbijournal.com]
